molecular formula C18H29ClN2O2 B2933021 1-(4-Amino-3-ethylpiperidin-1-yl)-3-(3,5-dimethylphenoxy)propan-1-one;hydrochloride CAS No. 2418704-06-8

1-(4-Amino-3-ethylpiperidin-1-yl)-3-(3,5-dimethylphenoxy)propan-1-one;hydrochloride

Cat. No. B2933021
CAS RN: 2418704-06-8
M. Wt: 340.89
InChI Key: JXOXVGSQUSLPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-3-ethylpiperidin-1-yl)-3-(3,5-dimethylphenoxy)propan-1-one;hydrochloride is a useful research compound. Its molecular formula is C18H29ClN2O2 and its molecular weight is 340.89. The purity is usually 95%.
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Scientific Research Applications

1. Polymorphic Forms in Pharmaceutical Compounds

A study by Vogt et al. (2013) focused on polymorphic forms of a pharmaceutical compound closely related to 1-(4-Amino-3-ethylpiperidin-1-yl)-3-(3,5-dimethylphenoxy)propan-1-one hydrochloride. They used spectroscopic and diffractometric techniques to characterize these forms, highlighting the complexities in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

2. Conformational Analyses in Different Environments

Research by Nitek et al. (2020) investigated the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are structurally related to the compound . The study provided insights into the conformational behaviors of these compounds in various crystalline environments (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

3. Spectroscopic Characterization and Crystal Structures

Kuś et al. (2016) conducted a comprehensive chemical characterization of cathinone derivatives, which are structurally similar to 1-(4-Amino-3-ethylpiperidin-1-yl)-3-(3,5-dimethylphenoxy)propan-1-one hydrochloride. Their research involved spectroscopic and crystallographic methods, contributing to a better understanding of such compounds (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

4. Discovery of Nonpeptide Agonists

Croston et al. (2002) discovered nonpeptidic agonists of the urotensin-II receptor, including compounds with structural similarities to the chemical . This discovery is significant in pharmacological research, offering potential drug leads (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).

properties

IUPAC Name

1-(4-amino-3-ethylpiperidin-1-yl)-3-(3,5-dimethylphenoxy)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-4-15-12-20(7-5-17(15)19)18(21)6-8-22-16-10-13(2)9-14(3)11-16;/h9-11,15,17H,4-8,12,19H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOXVGSQUSLPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)C(=O)CCOC2=CC(=CC(=C2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-ethylpiperidin-1-yl)-3-(3,5-dimethylphenoxy)propan-1-one;hydrochloride

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